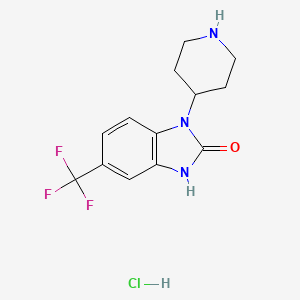

3,3-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)butanamide, also known as DM-235, is a chemical compound that belongs to the family of nootropic drugs. It has been found to possess several cognitive-enhancing properties, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

科学的研究の応用

Neurokinin-1 Receptor Antagonist Development : A compound structurally related to 3,3-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)butanamide was explored as a neurokinin-1 receptor antagonist, showing potential for clinical efficacy in treating emesis and depression (Harrison et al., 2001).

Asymmetric Synthesis Applications : In a study by Hayashi et al. (1981), related chemical structures were utilized in nickel-catalyzed asymmetric cross-coupling reactions, indicating potential applications in stereoselective synthesis (Hayashi et al., 1981).

Cyclization Reactions in Organic Chemistry : Shikhaliev et al. (2008) researched the cyclization of cyanamides with compounds structurally similar to 3,3-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)butanamide, leading to various heterocyclic derivatives (Shikhaliev et al., 2008).

Electrocatalytic Applications : A study by Fellinger et al. (2012) discussed the use of mesoporous nitrogen-doped carbon derived from related ionic liquids for electrocatalytic synthesis, indicating potential applications in sustainable chemical synthesis (Fellinger et al., 2012).

Urethane Reaction Kinetics : Research by Yang (2012) involving phenyl isocyanate and related butanediols explored the kinetics of urethane reactions, which are crucial in polymer chemistry (Yang, 2012).

CB2 Cannabinoid Receptor Agonists : Chu et al. (2009) identified a compound structurally related to 3,3-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)butanamide as a potent and selective CB2 agonist, with implications for pain management (Chu et al., 2009).

DNA Methylation Studies : Lawley and Thatcher (1970) investigated the methylation of DNA using related compounds, providing insights into genetic modifications (Lawley & Thatcher, 1970).

特性

IUPAC Name |

3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-13-11-14(19-16(21)12-18(2,3)4)8-9-15(13)20-10-6-5-7-17(20)22/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZJBIPBDZGFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC(C)(C)C)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2741433.png)

![Benzo[d]thiazol-6-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2741436.png)

![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2741438.png)

![N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide](/img/structure/B2741444.png)

![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2741445.png)

![(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2741447.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate](/img/structure/B2741448.png)

![2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B2741449.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2741451.png)